molecular formula C15H12ClNS B142087 10H-Phenothiazine, 2-chloro-10-(2-propenyl)- CAS No. 63615-79-2

10H-Phenothiazine, 2-chloro-10-(2-propenyl)-

Cat. No. B142087
CAS RN: 63615-79-2
M. Wt: 273.8 g/mol
InChI Key: JDAQQRWJGDEVJG-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 2-chloro-10-(2-propenyl)-, also known as 2-Chlorophenothiazine, is a chemical compound with the formula C12H8ClNS . It has a molecular weight of 233.717 . This compound is also known by other names such as Thiopropazate M (ring), Prochlorperazine M (ring), Perphenazine M (ring), and Chlorpromazine M (ring) .


Molecular Structure Analysis

The molecular structure of 10H-Phenothiazine, 2-chloro-10-(2-propenyl)- can be represented by the InChI string: InChI=1S/C12H8ClNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H . The corresponding InChIKey is KFZGLJSYQXZIGP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 10H-Phenothiazine, 2-chloro-10-(2-propenyl)- are not fully detailed in the retrieved sources. The molecular weight is 233.717 , but other properties like melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 10H-Phenothiazine, 2-chloro-10-(2-propenyl)- is not specified in the retrieved sources. Phenothiazines, in general, are polycyclic aromatic compounds , but further details would require more specific studies.

properties

IUPAC Name

2-chloro-10-prop-2-enylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNS/c1-2-9-17-12-5-3-4-6-14(12)18-15-8-7-11(16)10-13(15)17/h2-8,10H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAQQRWJGDEVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359162
Record name 10H-Phenothiazine, 2-chloro-10-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10H-Phenothiazine, 2-chloro-10-(2-propenyl)-

CAS RN

63615-79-2
Record name 2-Chloro-10-(2-propen-1-yl)-10H-phenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063615792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine, 2-chloro-10-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-10-(2-propen-1-yl)-10H-phenothiazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYW84WZ5H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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